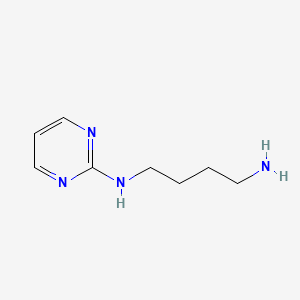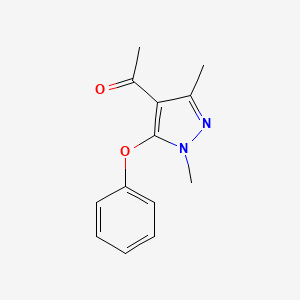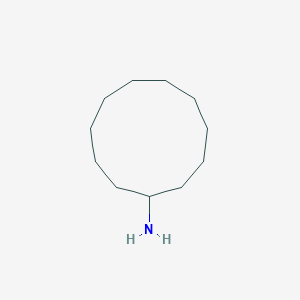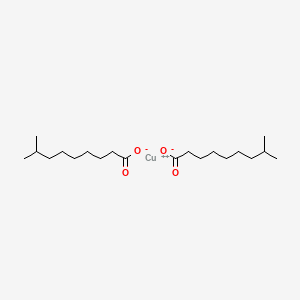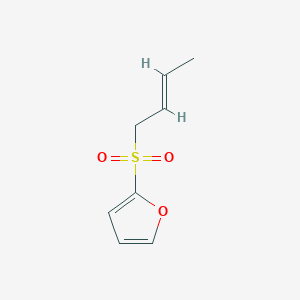![molecular formula C15H18N2O2 B12896224 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline CAS No. 89260-56-0](/img/structure/B12896224.png)
3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(Morpholinomethyl)furan-2-yl)aniline is an organic compound that features a furan ring substituted with a morpholinomethyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Morpholinomethyl)furan-2-yl)aniline typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the furan derivative with morpholine and formaldehyde under acidic or basic conditions to form the morpholinomethyl group.
Attachment of the Aniline Moiety: The final step involves the coupling of the morpholinomethyl furan derivative with aniline through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(5-(Morpholinomethyl)furan-2-yl)aniline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Morpholinomethyl)furan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
3-(5-(Morpholinomethyl)furan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(5-(Morpholinomethyl)furan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and morpholinomethyl group can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furylmethylamine and 5-methylfurfural share the furan ring structure.
Morpholine Derivatives: Compounds such as morpholine and N-methylmorpholine contain the morpholine moiety.
Aniline Derivatives: Compounds like p-phenylenediamine and N-methylaniline feature the aniline group.
Uniqueness
3-(5-(Morpholinomethyl)furan-2-yl)aniline is unique due to the combination of the furan ring, morpholinomethyl group, and aniline moiety in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
CAS No. |
89260-56-0 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-[5-(morpholin-4-ylmethyl)furan-2-yl]aniline |
InChI |
InChI=1S/C15H18N2O2/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-17-6-8-18-9-7-17/h1-5,10H,6-9,11,16H2 |
InChI Key |
HWIMSOOVHMHJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(O2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)

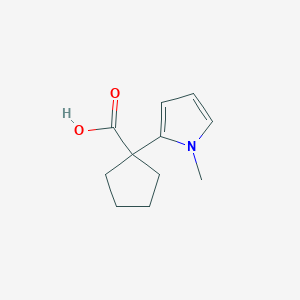
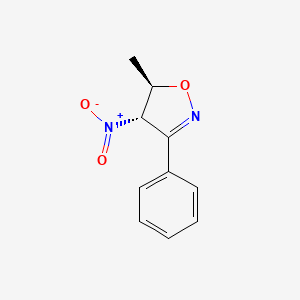
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
